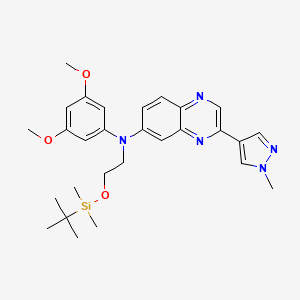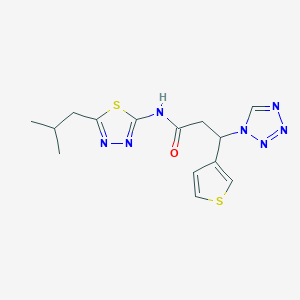
(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine is an organic compound that features a unique combination of functional groups, including a pyridine ring, a dioxolane ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with 1,3-dioxolane in the presence of a base such as potassium carbonate to form 4-(1,3-dioxolan-2-yl)pyridine.
Allylation: The intermediate is then subjected to an allylation reaction using allyl bromide and a palladium catalyst to introduce the but-2-en-1-amine moiety.
Hydrogenation: The final step involves the selective hydrogenation of the double bond to yield the (Z)-isomer of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the double bond, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide are commonly used.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups onto the pyridine ring.
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Materials Science: The compound can be incorporated into polymers or materials to impart specific properties such as conductivity or stability.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mecanismo De Acción
The mechanism of action of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and pyridine rings can facilitate binding to active sites, while the amine group can participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
(E)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine: The (E)-isomer differs in the configuration of the double bond, which can affect its reactivity and binding properties.
4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)butan-1-amine: This compound lacks the double bond, resulting in different chemical and physical properties.
Uniqueness: The (Z)-isomer’s unique configuration and combination of functional groups make it distinct from its analogs. Its specific geometry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(Z)-4-[4-(1,3-dioxolan-2-yl)pyridin-2-yl]oxybut-2-en-1-amine |
InChI |
InChI=1S/C12H16N2O3/c13-4-1-2-6-15-11-9-10(3-5-14-11)12-16-7-8-17-12/h1-3,5,9,12H,4,6-8,13H2/b2-1- |
Clave InChI |
ZJADTXIJZCYVQP-UPHRSURJSA-N |
SMILES isomérico |
C1COC(O1)C2=CC(=NC=C2)OC/C=C\CN |
SMILES canónico |
C1COC(O1)C2=CC(=NC=C2)OCC=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
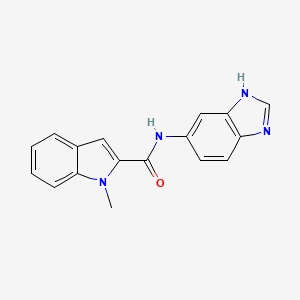
![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)


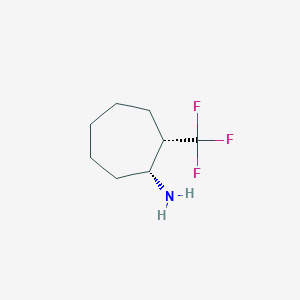
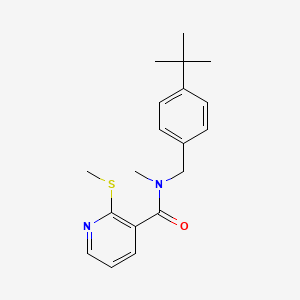
![N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
